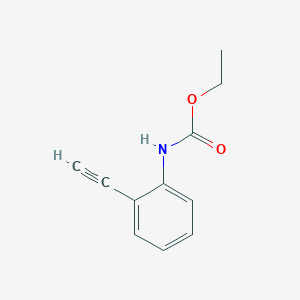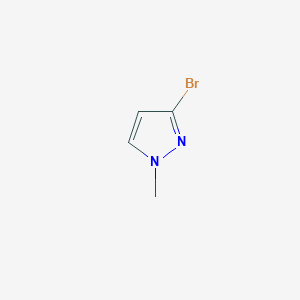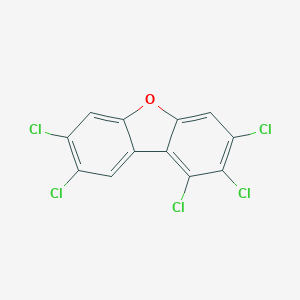
Ethyl N-(2-ethynylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-ethynylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to a carbamate moiety, which is further connected to a 2-ethynylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-ethynylphenyl)carbamate typically involves the reaction of 2-ethynylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-ethynylaniline} + \text{ethyl chloroformate} \rightarrow \text{ethyl (2-ethynylphenyl)carbamate} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for ethyl (2-ethynylphenyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-(2-ethynylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Aplicaciones Científicas De Investigación
Ethyl N-(2-ethynylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Ethyl N-(2-ethynylphenyl)carbamate can be compared with other carbamate derivatives, such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness:
- The presence of the ethynyl group in ethyl (2-ethynylphenyl)carbamate imparts unique reactivity compared to other carbamates.
- It offers potential for selective interactions with biological targets, making it a valuable compound for research and development.
Comparación Con Compuestos Similares
- Methyl carbamate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
- Propyl carbamate: Similar structure but with a propyl group instead of an ethyl group, affecting its physical and chemical properties.
- Butyl carbamate: Contains a butyl group, leading to different solubility and reactivity profiles.
Propiedades
Número CAS |
148550-52-1 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
ethyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-9-7-5-6-8-10(9)12-11(13)14-4-2/h1,5-8H,4H2,2H3,(H,12,13) |
Clave InChI |
JIVDSVMOLSICNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C#C |
SMILES canónico |
CCOC(=O)NC1=CC=CC=C1C#C |
Sinónimos |
Carbamic acid, (2-ethynylphenyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)







![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)





